molecular formula C8H9ClN2S B183708 4-Chlorobenzyl carbamimidothioate CAS No. 46124-27-0

4-Chlorobenzyl carbamimidothioate

Cat. No. B183708
CAS RN: 46124-27-0
M. Wt: 200.69 g/mol
InChI Key: YOCWIHYZDHPSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzyl carbamimidothioate, also known as 4-CBC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a thioamide derivative of 4-chlorobenzyl isocyanate and is known for its unique properties and potential benefits in the field of biochemistry.

Mechanism Of Action

The mechanism of action of 4-Chlorobenzyl carbamimidothioate involves the inhibition of acetylcholinesterase, which results in an increase in the levels of acetylcholine in the nervous system. This increase in acetylcholine levels can lead to improved cognitive function and memory retention, making 4-Chlorobenzyl carbamimidothioate a potential treatment option for Alzheimer's disease and other neurological disorders.

Biochemical And Physiological Effects

Aside from its potential use as an acetylcholinesterase inhibitor, 4-Chlorobenzyl carbamimidothioate has also been studied for its effects on various biochemical and physiological processes. Studies have shown that 4-Chlorobenzyl carbamimidothioate has antioxidant properties and can help protect cells from oxidative stress. Additionally, 4-Chlorobenzyl carbamimidothioate has been shown to have anti-inflammatory properties, which could make it a potential treatment option for inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 4-Chlorobenzyl carbamimidothioate in laboratory experiments is its relatively simple synthesis method. Additionally, 4-Chlorobenzyl carbamimidothioate has shown potential applications in various areas of research, including neurology, biochemistry, and pharmacology. However, one of the limitations of using 4-Chlorobenzyl carbamimidothioate in laboratory experiments is the lack of information available regarding its potential side effects and toxicity.

Future Directions

There are several potential future directions for research involving 4-Chlorobenzyl carbamimidothioate. One area of research could involve further exploring its potential use as an acetylcholinesterase inhibitor and its potential applications in the treatment of neurological disorders. Additionally, further research could be done to explore its antioxidant and anti-inflammatory properties and their potential applications in the treatment of various diseases. Overall, 4-Chlorobenzyl carbamimidothioate has shown significant potential in various areas of research and could be a valuable tool for scientists and researchers in the future.

Synthesis Methods

The synthesis of 4-Chlorobenzyl carbamimidothioate involves the reaction of 4-chlorobenzyl isocyanate with ammonium thiocyanate. This reaction results in the formation of 4-Chlorobenzyl carbamimidothioate, which is a white crystalline powder. This method of synthesis is relatively simple and has been used by researchers in various studies.

Scientific Research Applications

4-Chlorobenzyl carbamimidothioate has been studied extensively in the field of biochemistry and has shown potential applications in various areas of research. One of the primary areas of research for 4-Chlorobenzyl carbamimidothioate is its potential use as an inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. Acetylcholinesterase inhibitors are used in the treatment of various neurological disorders, including Alzheimer's disease.

properties

IUPAC Name

(4-chlorophenyl)methyl carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2S/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCWIHYZDHPSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196737
Record name p-Chlorobenzylpseudothiuronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl carbamimidothioate

CAS RN

46124-27-0, 544-47-8
Record name p-Chlorobenzylpseudothiuronium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046124270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudourea, monohydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176723
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Chlorobenzylpseudothiuronium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-CHLOROBENZYLPSEUDOTHIURONIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EJT87W36D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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